molecular formula C18H15Cl2NO6 B460852 Ethyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 825602-77-5

Ethyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B460852
CAS No.: 825602-77-5
M. Wt: 412.2g/mol
InChI Key: SOXHRQURNPRMDQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyrano[3,2-b]pyran core

Properties

IUPAC Name

ethyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO6/c1-2-25-18(24)14-13(10-4-3-8(19)5-11(10)20)16-15(27-17(14)21)12(23)6-9(7-22)26-16/h3-6,13,22H,2,7,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXHRQURNPRMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)OC(=CC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with urea and subsequent reactions to introduce the hydroxymethyl and amino groups, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl group in the pyrano[3,2-b]pyran core can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrano[3,2-b]pyran compounds exhibit notable antimicrobial properties. Ethyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. In a study examining similar derivatives, compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant capabilities of this compound have also been investigated. Its structure allows for the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases. A study highlighted the synthesis of related pyrano derivatives that showed promising antioxidant activity, suggesting that ethyl 2-amino derivatives may possess similar benefits .

Anticancer Potential

This compound has been explored for its anticancer properties. Research on related compounds indicates that they can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that certain pyrano derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Similar pyrano compounds have been reported to exhibit herbicidal and insecticidal activities. The chlorophenyl group is particularly noted for enhancing biological activity against pests and pathogens affecting crops. This property positions ethyl 2-amino derivatives as candidates for developing new agricultural chemicals aimed at improving crop yields while minimizing environmental impact .

Research Findings and Case Studies

Application AreaFindingsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
AntioxidantSignificant free radical scavenging ability ,
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth ,
PesticidalExhibits herbicidal and insecticidal properties ,

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is unique due to its specific structural features, such as the hydroxymethyl group and the pyrano[3,2-b]pyran core

Biological Activity

Ethyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound of interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C18H15Cl2NO6C_{18}H_{15}Cl_2NO_6

It features a pyrano[3,2-b]pyran core structure, which is known for its potential in medicinal chemistry. The presence of dichlorophenyl and hydroxymethyl groups contributes to its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of the pyrano[3,2-b]pyran scaffold have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain analogs led to caspase-dependent apoptotic pathways in cancer cells, suggesting a potential for ethyl 2-amino derivatives in cancer therapy .

2. Antimicrobial Activity
Compounds related to this structure have demonstrated antimicrobial effects against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .

3. Antidiabetic Properties
Some studies have explored the potential of similar compounds as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This suggests that ethyl 2-amino derivatives could be beneficial in managing diabetes by enhancing insulin secretion .

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction: The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Enzyme Inhibition: Like other derivatives in its class, it may inhibit key enzymes involved in metabolic pathways or cellular signaling.
  • Cell Cycle Arrest: Evidence suggests that these compounds can induce cell cycle arrest at various checkpoints (G1/S or G2/M), thereby preventing cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyFindings
Afifi et al., 2017Identified anticancer properties in 4H-chromene derivatives against multiple cancer cell lines.
Zhao et al., 2020Reported antidiabetic effects through DPP-4 inhibition.
Tehrani et al., 2019Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.

These findings underscore the potential therapeutic applications of ethyl 2-amino derivatives in oncology and metabolic diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 2-amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate?

  • Methodological Answer : Utilize multicomponent reactions (MCRs) under reflux conditions with catalysts like triethylamine. Monitor reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent). Purify via recrystallization or column chromatography using ethanol/water mixtures to isolate crystalline products . Optimize yields by varying solvent systems (e.g., 1,4-dioxane or dichloromethane) and reaction times (6–12 hours).

Q. How can the compound’s structure be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Refine single-crystal data using SHELXL for accurate bond-length/angle measurements and hydrogen-bonding networks .
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks using DMSO-d6 as solvent; monitor characteristic signals (e.g., δ 4.10 ppm for hydroxymethyl protons) .
  • IR : Identify functional groups (e.g., carbonyl stretch at ~1677 cm⁻¹, hydroxyl absorption at ~3400 cm⁻¹) .

Q. What are the recommended protocols for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient.
  • Stability testing : Perform accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via TLC and mass spectrometry to detect decomposition products .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data (e.g., tyrosinase inhibition vs. antioxidant effects)?

  • Methodological Answer :

  • Dose-response validation : Replicate assays (e.g., tyrosinase inhibition via L-DOPA oxidation; DPPH radical scavenging for antioxidants) across multiple concentrations.
  • Control standardization : Use kojic acid (tyrosinase) and ascorbic acid (antioxidant) as positive controls. Cross-validate results with orthogonal assays (e.g., FRAP for redox activity) to rule out false positives .

Q. What computational approaches are suitable for studying its mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with tyrosinase (PDB: 2Y9X). Focus on binding affinity to copper-active sites.
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS with AMBER force fields to assess protein-ligand stability.
  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Methodological Answer :

  • Scaffold modification : Synthesize analogs with substituent variations (e.g., replacing dichlorophenyl with fluorophenyl; ester-to-amide conversion).
  • Bioisosteric replacement : Test hydroxymethyl → trifluoromethyl or cyano groups to enhance metabolic stability.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties for target engagement .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Methodological Answer :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) mixed with non-polar antisolvents (hexane, ether).
  • Temperature gradients : Use slow evaporation at 4°C or vapor diffusion methods.
  • Additive screening : Introduce small molecules (e.g., glycerol, polyethylene glycol) to stabilize crystal lattice formation .

Data Analysis and Interpretation

Q. How to address discrepancies in X-ray vs. NMR-derived structural data?

  • Methodological Answer :

  • Cross-validation : Compare torsion angles and hydrogen-bonding patterns between crystallographic data (SHELXL-refined) and NOE correlations from NMR.
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in solution vs. solid-state rigidity .

Q. What statistical methods are appropriate for analyzing dose-dependent bioassay results?

  • Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal curves (GraphPad Prism) to calculate IC50/EC50 values.
  • ANOVA with post-hoc tests : Compare means across concentrations using Tukey’s HSD for multiple comparisons .

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